Cas no 804548-56-9 (1,3,5-TRIAZINE, 2,4,6-TRIS(4-HYDRAZINOPHENYL)-)

1,3,5-Triazine, 2,4,6-tris(4-hydrazinophenyl)-, is a triazine-based compound featuring three hydrazinophenyl functional groups symmetrically arranged around the central triazine core. This structure imparts high reactivity, particularly in polymer and crosslinking applications, where it serves as a versatile intermediate for synthesizing thermally stable and mechanically robust materials. Its hydrazine moieties enable efficient covalent bonding with aldehydes, ketones, and other electrophiles, making it valuable in advanced resin systems, adhesives, and coatings. The compound’s symmetrical architecture also contributes to uniform reactivity and enhanced thermal degradation resistance, suitable for high-performance applications in aerospace, electronics, and composite materials. Its stability and multifunctionality underscore its utility in specialized chemical synthesis.
1,3,5-TRIAZINE, 2,4,6-TRIS(4-HYDRAZINOPHENYL)- structure
804548-56-9 structure
Product name:1,3,5-TRIAZINE, 2,4,6-TRIS(4-HYDRAZINOPHENYL)-
CAS No:804548-56-9
MF:C21H21N9
MW:399.451741933823
CID:3184451

1,3,5-TRIAZINE, 2,4,6-TRIS(4-HYDRAZINOPHENYL)- Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-TRIAZINE, 2,4,6-TRIS(4-HYDRAZINOPHENYL)-
    • 1,3,5-Triazine, 2,4,6-tris(4-hydrazinophenyl)- (9CI)
    • 2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine (ACI)
    • Inchi: 1S/C21H21N9/c22-28-16-7-1-13(2-8-16)19-25-20(14-3-9-17(29-23)10-4-14)27-21(26-19)15-5-11-18(30-24)12-6-15/h1-12,28-30H,22-24H2
    • InChI Key: VTYDXDUWCVOYTH-UHFFFAOYSA-N
    • SMILES: N1C(C2C=CC(NN)=CC=2)=NC(C2C=CC(NN)=CC=2)=NC=1C1C=CC(NN)=CC=1

1,3,5-TRIAZINE, 2,4,6-TRIS(4-HYDRAZINOPHENYL)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1237350-1g
2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine
804548-56-9 97%
1g
¥3037.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1237350-100mg
2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine
804548-56-9 97%
100mg
¥852.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1237350-250mg
2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine
804548-56-9 97%
250mg
¥1416.00 2024-07-28

1,3,5-TRIAZINE, 2,4,6-TRIS(4-HYDRAZINOPHENYL)- Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid ;  20 min, 0 °C; 24 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Reference
Design of Fluorescent and Robust Covalent Organic Framework Host Matrices for Illuminating Mechanistic Insight into Solvatochromic Decoding
Das, Prasenjit; et al, ACS Applied Materials & Interfaces, 2020, 12(47), 52527-52537

1,3,5-TRIAZINE, 2,4,6-TRIS(4-HYDRAZINOPHENYL)- Raw materials

1,3,5-TRIAZINE, 2,4,6-TRIS(4-HYDRAZINOPHENYL)- Preparation Products

1,3,5-TRIAZINE, 2,4,6-TRIS(4-HYDRAZINOPHENYL)- Related Literature

Additional information on 1,3,5-TRIAZINE, 2,4,6-TRIS(4-HYDRAZINOPHENYL)-

Introduction to 1,3,5-TRIAZINE, 2,4,6-TRIS(4-HYDRAZINOPHENYL) and Its Applications in Modern Chemical Biology

The compound with the CAS No. 804548-56-9, identified as 1,3,5-TRIAZINE, 2,4,6-TRIS(4-HYDRAZINOPHENYL), represents a significant advancement in the field of chemical biology and pharmaceutical research. This trisubstituted triazine derivative has garnered considerable attention due to its unique structural properties and versatile applications in drug discovery and molecular recognition. The presence of multiple hydrazine functional groups on the phenyl rings endows this molecule with exceptional reactivity, making it a valuable scaffold for the development of novel bioactive compounds.

1,3,5-TRIAZINE is a heterocyclic compound characterized by a six-membered ring containing three nitrogen atoms. The introduction of hydrazine groups at the 2,4,6 positions of the triazine core creates a highly reactive system capable of participating in various chemical transformations. These transformations are particularly useful in medicinal chemistry for the synthesis of pharmacophores that interact with biological targets. The 2,4,6-tris(4-hydrazinophenyl)-1,3,5-triazine structure is particularly noteworthy for its ability to form stable complexes with biomolecules, including enzymes and nucleic acids.

Recent studies have highlighted the potential of this compound as a tool in the development of targeted therapies. For instance, researchers have explored its utility in creating small-molecule inhibitors that disrupt pathological protein-protein interactions. The hydrazine moieties can undergo condensation reactions with carbonyl groups present in biological molecules, leading to the formation of stable adducts that modulate enzyme activity. This property has been exploited in the design of inhibitors for kinases and other enzymes implicated in diseases such as cancer and inflammation.

The CAS No. 804548-56-9 identifier ensures precise chemical characterization and tracking of this compound throughout its synthesis and application phases. This level of specificity is crucial in pharmaceutical research, where accurate identification and purity are paramount for ensuring safety and efficacy. The compound’s structural features also make it amenable to derivatization, allowing chemists to fine-tune its properties for specific applications.

In addition to its role as an inhibitor scaffold, 1,3,5-TRIAZINE, 2,4,6-TRIS(4-HYDRAZINOPHENYL) has shown promise in diagnostic applications. Its ability to form coordination complexes with metal ions has been utilized in the development of sensor systems for detecting biomarkers associated with various diseases. These sensors leverage the compound’s high affinity and selectivity for specific metal ions to provide reliable diagnostic readouts.

Advances in computational chemistry have further enhanced the utility of this compound. Molecular modeling studies have revealed insights into its binding interactions with biological targets at an atomic level. These insights have guided the optimization of lead structures toward improved potency and selectivity. The integration of experimental data with computational predictions has accelerated the drug discovery process significantly.

The versatility of 1,3,5-TRIAZINE derivatives extends beyond pharmaceutical applications into materials science and catalysis. For example, these compounds can serve as ligands in transition metal catalysis, facilitating various organic transformations that are otherwise challenging to achieve under mild conditions. Their ability to stabilize reactive intermediates makes them valuable in synthetic methodologies aimed at constructing complex molecules.

Environmental considerations have also been addressed in recent research involving this compound. Studies have investigated its degradation pathways under different environmental conditions to assess its ecological impact. Efforts have been made to develop synthetic routes that minimize waste generation and employ greener solvents, aligning with sustainable chemistry principles.

The future prospects for 1,3,5-TRIAZINE derivatives, including those identified by CAS No. 804548-56-9, remain highly promising. Ongoing research continues to uncover new applications and refine existing ones through interdisciplinary collaborations between chemists、biologists、and pharmacologists。 As our understanding of biological systems grows,so too does the potential for this class of compounds to contribute to innovative therapeutic solutions.

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